Cilastatin-Natrium
Übersicht
Beschreibung
Cilastatin ist eine chemische Verbindung, die für ihre Rolle als renaler Dehydropeptidase-Inhibitor bekannt ist. Es wird hauptsächlich in Kombination mit dem Antibiotikum Imipenem eingesetzt, um dessen Abbau durch renale Dehydropeptidase zu verhindern und so die Wirksamkeit des Antibiotikums zu verlängern . Cilastatin selbst besitzt keine antibiotische Aktivität, sondern verstärkt die Wirksamkeit von Imipenem durch Hemmung seines Metabolismus .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Cilastatin kann durch verschiedene Methoden synthetisiert werden. Ein Ansatz beinhaltet die enantioselektive Hydrolyse von Methyl (±)-2,2-Dimethylcyclopropancarboxylat unter Verwendung mikrobieller Esterasen . Eine andere Methode umfasst die Kristallisation von (Z)-7-Chlor-2-((S)-2,2-Dimethylcyclopropylcarboxamid)-2-hepten-säure, gefolgt von der Reinigung mit neutralem makroporösem Harz, um Cilastatin-Natrium zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Cilastatin beinhaltet häufig die Verwendung fortschrittlicher Kristallisationstechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet typischerweise die Reaktion von Ethyl-7-Chlor-2-oxoheptanoat mit (S)-2,2-Dimethylcyclopropancarboxamid, gefolgt von weiteren Reinigungsschritten .
Wissenschaftliche Forschungsanwendungen
Cilastatin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wird in Kombination mit Imipenem zur Behandlung bakterieller Infektionen eingesetzt . Darüber hinaus hat sich Cilastatin als potenzielles entzündungshemmendes und neuroprotektives Mittel bei der Behandlung des Glaukoms gezeigt . Es wird auch auf seine schützenden Wirkungen gegen Ischämie-Reperfusionsschäden der Nieren untersucht . Im Bereich der Chemie wird Cilastatin als Modellverbindung zur Untersuchung der Enzyminhibition und von Arzneimittelwechselwirkungen eingesetzt .
Wirkmechanismus
Cilastatin übt seine Wirkung aus, indem es das Enzym renale Dehydropeptidase I hemmt, das für den Abbau von Imipenem verantwortlich ist . Durch die Hemmung dieses Enzyms verhindert Cilastatin den Metabolismus von Imipenem, wodurch dessen antibakterielle Aktivität verlängert wird . Das molekulare Ziel von Cilastatin ist das aktive Zentrum der renalen Dehydropeptidase I, an das es bindet und die Aktivität des Enzyms hemmt .
Wirkmechanismus
Target of Action
Cilastatin sodium primarily targets the human enzyme renal dehydropeptidase-I . This enzyme is found in the kidney and is responsible for the metabolism of thienamycin beta-lactam antibiotics .
Mode of Action
Cilastatin sodium acts as an inhibitor of renal dehydropeptidase-I . The antibiotic imipenem is one such antibiotic that is hydrolyzed by dehydropeptidase-I . Therefore, cilastatin is used in combination with imipenem to prevent its metabolism . This allows the antibiotic to be more effective by changing the pharmacokinetics involved .
Biochemical Pathways
The primary biochemical pathway affected by cilastatin sodium involves the metabolism of thienamycin beta-lactam antibiotics . By inhibiting renal dehydropeptidase-I, cilastatin prevents the degradation of these antibiotics, thereby prolonging their antibacterial effect . Additionally, the enzyme is also responsible for the conversion of leukotriene D4 to leukotriene E4 .
Pharmacokinetics
The pharmacokinetics of cilastatin sodium are closely tied to its role in preventing the metabolism of imipenem . By inhibiting renal dehydropeptidase-I, cilastatin increases the renal clearance of imipenem, likely due to the increased concentration of the parent drug .
Result of Action
The result of cilastatin sodium’s action is the prolonged antibacterial effect of imipenem . By preventing the metabolism of imipenem, cilastatin allows the antibiotic to remain active for a longer period, thereby enhancing its efficacy .
Action Environment
The action of cilastatin sodium is influenced by the environment within the human body, particularly the kidneys where renal dehydropeptidase-I is located . The effectiveness of cilastatin can therefore be influenced by factors that affect kidney function.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cilastatin sodium plays a crucial role in biochemical reactions by inhibiting the renal enzyme dehydropeptidase I. This inhibition prevents the degradation of the broad-spectrum antibiotic imipenem, thereby enhancing its efficacy. Cilastatin sodium also interacts with some bacterial zinc-containing β-lactamases, inhibiting their activity and thus contributing to the suppression of bacterial metabolism . These interactions are essential for maintaining the stability and effectiveness of imipenem in treating bacterial infections.
Cellular Effects
Cilastatin sodium influences various types of cells and cellular processes. By inhibiting dehydropeptidase I, it prevents the hydrolysis of imipenem in the kidneys, allowing the antibiotic to exert its bactericidal effects more effectively. This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism by ensuring that imipenem remains active within the body for a longer duration . The presence of cilastatin sodium can also affect the expression of genes related to antibiotic resistance in bacteria, thereby enhancing the overall efficacy of the antibiotic treatment.
Molecular Mechanism
The molecular mechanism of cilastatin sodium involves its binding interactions with dehydropeptidase I and bacterial zinc-containing β-lactamases. By binding to the active site of dehydropeptidase I, cilastatin sodium inhibits the enzyme’s activity, preventing the degradation of imipenem. This inhibition allows imipenem to remain active and exert its bactericidal effects. Additionally, cilastatin sodium’s interaction with bacterial zinc-containing β-lactamases inhibits their activity, further enhancing the efficacy of imipenem . These binding interactions are crucial for the compound’s role in enhancing antibiotic treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cilastatin sodium can change over time. The compound is stable under specific storage conditions, typically between 2-8°C . Its stability and efficacy can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that cilastatin sodium can maintain its inhibitory effects on dehydropeptidase I and bacterial zinc-containing β-lactamases over extended periods, ensuring the sustained efficacy of imipenem in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of cilastatin sodium vary with different dosages in animal models. At lower doses, cilastatin sodium effectively inhibits dehydropeptidase I, enhancing the efficacy of imipenem without causing significant adverse effects. At higher doses, cilastatin sodium may exhibit toxic effects, including nephrotoxicity and hepatotoxicity . These threshold effects highlight the importance of optimizing the dosage of cilastatin sodium to achieve the desired therapeutic outcomes while minimizing potential adverse effects.
Metabolic Pathways
Cilastatin sodium is involved in metabolic pathways related to the inhibition of dehydropeptidase I and bacterial zinc-containing β-lactamases. By inhibiting these enzymes, cilastatin sodium affects the metabolic flux and metabolite levels associated with the degradation of imipenem . This inhibition ensures that imipenem remains active within the body, enhancing its bactericidal effects and improving the overall efficacy of the antibiotic treatment.
Transport and Distribution
Cilastatin sodium is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of cilastatin sodium in the kidneys, where it exerts its inhibitory effects on dehydropeptidase I . The compound’s distribution within the body is crucial for maintaining the stability and efficacy of imipenem, ensuring that the antibiotic remains active and effective in treating bacterial infections.
Subcellular Localization
The subcellular localization of cilastatin sodium is primarily within the renal cells, where it inhibits dehydropeptidase I. This localization is facilitated by targeting signals and post-translational modifications that direct cilastatin sodium to specific compartments or organelles within the cells . The compound’s activity and function are closely linked to its subcellular localization, ensuring that it effectively inhibits dehydropeptidase I and enhances the efficacy of imipenem.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cilastatin can be synthesized through various methods. One approach involves the enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using microbial esterases . Another method includes the crystallization of (Z)-7-chloro-2-((S)-2,2-dimethylcyclopropylcarboxamide)-2-heptenoic acid, followed by purification using neutral macroporous resin to obtain cilastatin sodium .
Industrial Production Methods: Industrial production of cilastatin often involves the use of advanced crystallization techniques to ensure high purity and yield. The process typically includes the reaction of ethyl 7-chloro-2-oxoheptanoate with (S)-2,2-dimethylcyclopropanecarboxamide, followed by further purification steps .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cilastatin durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Hydrolyse. Die Verbindung ist unter normalen Bedingungen stabil, kann aber in Gegenwart von Sauerstoff und Feuchtigkeit zur Degradation neigen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Reaktion von Cilastatin verwendet werden, sind mikrobielle Esterasen, organische Lösungsmittel wie Isooktan und Kristallisationsmittel . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine hohe Enantioselektivität und Ausbeute zu gewährleisten.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von Cilastatin gebildet wird, ist Cilastatin-Natrium, das in Kombination mit Imipenem verwendet wird, um dessen antibakterielle Aktivität zu verstärken .
Vergleich Mit ähnlichen Verbindungen
Cilastatin ist einzigartig in seiner Fähigkeit, die renale Dehydropeptidase I zu hemmen, ohne selbst antibiotische Aktivität zu besitzen . Ähnliche Verbindungen umfassen andere Beta-Lactamase-Inhibitoren wie Clavulanat, Sulbactam und Tazobactam, die in Kombination mit Beta-Lactam-Antibiotika eingesetzt werden, um deren Wirksamkeit zu verbessern . Im Gegensatz zu Cilastatin besitzen diese Inhibitoren eine gewisse intrinsische antibakterielle Aktivität .
Fazit
Cilastatin ist eine wertvolle Verbindung im Bereich der Medizin und der wissenschaftlichen Forschung. Seine Fähigkeit, die renale Dehydropeptidase I zu hemmen und die Wirksamkeit von Imipenem zu verstärken, macht es zu einer wichtigen Komponente bei der Behandlung bakterieller Infektionen
Eigenschaften
Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem. | |
CAS-Nummer |
81129-83-1 |
Molekularformel |
C16H25N2NaO5S |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
sodium;(2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate |
InChI |
InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1 |
InChI-Schlüssel |
QXPBTTUOVWMPJN-QBNHLFMHSA-M |
Isomerische SMILES |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+] |
SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+] |
81129-83-1 | |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
82009-34-5 (Parent) |
Löslichkeit |
1.00e-01 g/L |
Synonyme |
Cilastatin Cilastatin Monosodium Salt Cilastatin Sodium MK 0791 MK 791 MK-791 MK0791 MK791 Monosodium Salt, Cilastatin Salt, Cilastatin Monosodium Sodium, Cilastatin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cilastatin Sodium and what is its primary function?
A1: Cilastatin Sodium is a specific and competitive inhibitor of renal dehydropeptidase-I, an enzyme found predominantly in the kidneys. [] It is not an antibiotic itself but is administered in combination with Imipenem, a carbapenem antibiotic, to prevent its metabolic degradation in the kidneys. []
Q2: How does Cilastatin Sodium interact with its target, dehydropeptidase-I?
A2: Cilastatin Sodium binds to the active site of dehydropeptidase-I, forming a complex that prevents Imipenem from binding and being hydrolyzed. This mechanism allows for higher and more sustained concentrations of Imipenem in the systemic circulation and in the urine. []
Q3: What is the molecular formula and weight of Cilastatin Sodium?
A3: The molecular formula of Cilastatin Sodium is C16H25ClN2O5SNa. Its molecular weight is 404.89 g/mol. []
Q4: Is there any spectroscopic data available for Cilastatin Sodium?
A4: While the provided research papers do not delve into specific spectroscopic data like NMR or IR, they utilize High-Performance Liquid Chromatography (HPLC) extensively for the analysis and quantification of Cilastatin Sodium. [, , , ]
Q5: How does Cilastatin Sodium affect the pharmacokinetics of Imipenem?
A5: Co-administration of Cilastatin Sodium with Imipenem significantly increases the urinary recovery of Imipenem. Studies in human volunteers showed that urinary recovery of Imipenem increased from a range of 12-42% when administered alone to 64-75% when given with Cilastatin Sodium at a 1:1 ratio. [] This increase is attributed to the inhibition of Imipenem metabolism by Cilastatin Sodium in the kidneys. []
Q6: Are there any compatibility issues when administering Cilastatin Sodium with Imipenem and other intravenous solutions?
A7: Research indicates that the stability of Imipenem, and thus the mixture of Imipenem and Cilastatin Sodium, in intravenous solutions is limited. [, ] Factors like storage temperature, drug concentration, and specific intravenous solution composition all influence the stability. [, ] While Cilastatin Sodium itself demonstrates greater stability, the combined formulation necessitates careful consideration for storage and administration to ensure efficacy. [, ]
Q7: Are there any known instances of bacterial resistance to Imipenem and Cilastatin Sodium?
A10: Yes, some research shows the emergence of bacterial resistance to Imipenem and Cilastatin Sodium. One study specifically points to Stenotrophomonas maltophilia strains harboring metallo-beta-lactamases (MBLs) demonstrating complete resistance to Imipenem and Cilastatin Sodium. [] This resistance underscores the continuous need to monitor and understand evolving resistance patterns to optimize treatment strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.